1-(Oxane-4-carbonyl)pyrrolidine-3-carboxylic acid
Overview
Description
1-(Oxane-4-carbonyl)pyrrolidine-3-carboxylic acid (1-OCPCA) is an organic compound of interest due to its unique properties and potential applications. It is a cyclic organic compound composed of a pyrrolidine ring fused to an oxane ring and a carboxylic acid group. This compound is of interest in the scientific community due to its potential applications in drug development, as well as its ability to act as a catalyst in certain chemical reactions.
Scientific Research Applications
Medicinal Chemistry: Drug Design and Synthesis
The pyrrolidine ring, a core component of 1-(Oxane-4-carbonyl)pyrrolidine-3-carboxylic acid, is widely utilized in medicinal chemistry due to its versatility and biological relevance. It serves as a scaffold for creating novel biologically active compounds, particularly in the design of drugs targeting human diseases . The stereogenicity of the pyrrolidine ring allows for the exploration of different stereoisomers, which can lead to varied biological profiles due to different binding modes to enantioselective proteins .
Pharmacophore Development
In pharmacophore development, the pyrrolidine ring’s sp3-hybridization and non-planarity offer an efficient way to explore pharmacophore space. This is crucial for identifying molecular features that are responsible for the optimal interactions with a biological target .
Stereochemistry Studies
The pyrrolidine ring’s contribution to the stereochemistry of molecules is significant. Researchers can study how the spatial orientation of substituents affects the biological activity of drug candidates, which is essential for understanding structure-activity relationships (SAR) .
Asymmetric Synthesis
1-(Oxane-4-carbonyl)pyrrolidine-3-carboxylic acid derivatives can be synthesized via asymmetric Michael addition reactions. This method is used to obtain highly enantiomerically enriched compounds, which are important for creating drugs with fewer side effects and higher efficacy .
Bioactive Molecule Selectivity
The pyrrolidine ring is instrumental in achieving target selectivity for bioactive molecules. Its derivatives, including pyrrolizines and prolinol, have been described in literature for their selective biological activities .
ADME/Tox Optimization
The introduction of heteroatomic fragments like the pyrrolidine ring in drug molecules is a strategic choice to modify physicochemical parameters. This helps in obtaining favorable absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles for drug candidates .
Three-Dimensional (3D) Coverage
The non-planarity of the pyrrolidine ring, a feature called “pseudorotation,” increases the three-dimensional coverage of molecules. This is advantageous for the interaction of drugs with their targets, potentially leading to more effective treatments .
Enantioselective Protein Binding
The different stereoisomers of the pyrrolidine ring can lead to distinct biological profiles of drug candidates. This is due to the varying binding modes to enantioselective proteins, which is a critical factor in the efficacy and specificity of medications .
properties
IUPAC Name |
1-(oxane-4-carbonyl)pyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c13-10(8-2-5-16-6-3-8)12-4-1-9(7-12)11(14)15/h8-9H,1-7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSBKPQRHUWBLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C(=O)C2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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